molecular formula C12H16Cl3N3OZn B12673695 4-(2,6-Dimethylmorpholin-4-yl)benzenediazonium trichlorozincate CAS No. 71501-23-0

4-(2,6-Dimethylmorpholin-4-yl)benzenediazonium trichlorozincate

Cat. No.: B12673695
CAS No.: 71501-23-0
M. Wt: 390.0 g/mol
InChI Key: RQOVIHNEOPKPDB-UHFFFAOYSA-K
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Description

4-(2,6-Dimethylmorpholin-4-yl)benzenediazonium trichlorozincate is a complex organic compound with the molecular formula C12H16Cl3N3OZn. It is known for its unique structure, which includes a diazonium group attached to a benzene ring, further linked to a morpholine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylmorpholin-4-yl)benzenediazonium trichlorozincate typically involves the diazotization of 4-(2,6-dimethylmorpholin-4-yl)aniline. This process requires the reaction of the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt. The resulting diazonium compound is then treated with zinc chloride to yield the trichlorozincate complex .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylmorpholin-4-yl)benzenediazonium trichlorozincate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted benzene derivatives.

    Coupling Reactions: Azo compounds with vibrant colors, useful in dye manufacturing.

    Reduction Reactions: 4-(2,6-Dimethylmorpholin-4-yl)aniline.

Scientific Research Applications

4-(2,6-Dimethylmorpholin-4-yl)benzenediazonium trichlorozincate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds.

    Biology: Investigated for its potential use in biochemical assays and as a labeling reagent.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)benzenediazonium trichlorozincate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, such as nucleophiles, leading to the formation of new chemical bonds and products. The specific pathways and molecular targets depend on the type of reaction and the conditions employed .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-Dimethylmorpholin-4-yl)benzenediazonium chloride
  • 4-(2,6-Dimethylmorpholin-4-yl)benzenediazonium tetrafluoroborate
  • 4-(2,6-Dimethylmorpholin-4-yl)benzenediazonium hexafluorophosphate

Uniqueness

4-(2,6-Dimethylmorpholin-4-yl)benzenediazonium trichlorozincate is unique due to its trichlorozincate counterion, which can influence its solubility, stability, and reactivity compared to other diazonium salts. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous .

Properties

CAS No.

71501-23-0

Molecular Formula

C12H16Cl3N3OZn

Molecular Weight

390.0 g/mol

IUPAC Name

zinc;4-(2,6-dimethylmorpholin-4-yl)benzenediazonium;trichloride

InChI

InChI=1S/C12H16N3O.3ClH.Zn/c1-9-7-15(8-10(2)16-9)12-5-3-11(14-13)4-6-12;;;;/h3-6,9-10H,7-8H2,1-2H3;3*1H;/q+1;;;;+2/p-3

InChI Key

RQOVIHNEOPKPDB-UHFFFAOYSA-K

Canonical SMILES

CC1CN(CC(O1)C)C2=CC=C(C=C2)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

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